Torkinib

Description

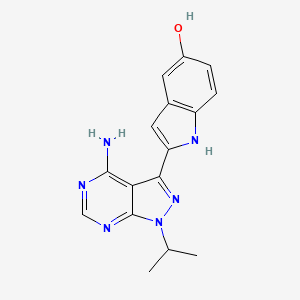

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAQYJIYDMLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048685 | |

| Record name | PP242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-67-1 | |

| Record name | Torkinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PP-242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP-242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Torkinib (PP242): A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (PP242) is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Unlike the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs), which allosterically inhibit mTOR Complex 1 (mTORC1), this compound targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibitory activity results in a more comprehensive blockade of mTOR signaling, offering potential therapeutic advantages in various disease contexts, particularly in cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, characterized by the regulatory protein Raptor, controls protein synthesis, lipid metabolism, and autophagy. mTORC2, containing the essential subunit Rictor, is involved in cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[2]

Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a prime target for therapeutic intervention. This compound (PP242) was developed as a second-generation mTOR inhibitor to overcome the limitations of rapalogs, which only partially inhibit mTORC1 and do not affect mTORC2.[3][4] By directly inhibiting the kinase activity of mTOR, this compound provides a more complete shutdown of the mTOR pathway.

Mechanism of Action

This compound is a selective and ATP-competitive inhibitor of mTOR kinase.[5][6] Its mechanism of action is centered on its ability to bind to the ATP-binding site within the catalytic domain of mTOR, thereby preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[3]

Dual Inhibition of mTORC1 and mTORC2

The primary mechanism of this compound is its direct inhibition of the kinase activity of both mTOR complexes. This contrasts with rapamycin, which forms a complex with FKBP12 to allosterically inhibit mTORC1 but not mTORC2.[4] The inhibition of mTORC2 is a key feature of this compound, leading to the suppression of Akt phosphorylation at Serine 473, a critical step for its full activation.[7]

dot

References

Torkinib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Torkinib (also known as PP242), a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound distinguishes itself by effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a broader and more complete blockade of the mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[1] This mechanism allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. Unlike rapamycin, which primarily inhibits mTORC1, this compound's mode of action enables it to suppress the functions of both mTORC1 and mTORC2.[1] This dual inhibition is critical, as mTORC2 is a key activator of Akt, a central node in cell survival pathways.[2] By inhibiting mTORC2, this compound effectively blocks the phosphorylation of Akt at serine 473, a crucial step for its full activation.[2]

The inhibition of mTORC1 by this compound leads to the dephosphorylation of key substrates like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This results in the suppression of protein synthesis and cell growth. The combined blockade of both mTOR complexes by this compound leads to a more potent anti-proliferative and pro-apoptotic effect in cancer cells compared to mTORC1-selective inhibitors.[2]

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for mTOR over other related kinases. The following table summarizes its inhibitory activity against mTOR and various phosphoinositide 3-kinase (PI3K) family members.

| Target | IC50 (nM) |

| mTOR | 8 |

| mTORC1 | 30 |

| mTORC2 | 58 |

| p110α (PI3Kα) | 1960 |

| p110β (PI3Kβ) | 2200 |

| p110γ (PI3Kγ) | 1270 |

| p110δ (PI3Kδ) | 102 |

| DNA-PK | 408 |

Data sourced from MedchemExpress and Selleck Chemicals.[1]

In Vitro Anti-proliferative Activity (GI50)

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The GI50 (concentration for 50% growth inhibition) values for several solid tumor and leukemia cell lines are presented below.

| Cell Line | Cancer Type | GI50 (nM) |

| p190-transformed murine BM | Leukemia | 12 |

| SUP-B15 | Leukemia | 90 |

| K562 | Leukemia | 85 |

| SKOV3 | Ovarian Cancer | 490 |

| PC3 | Prostate Cancer | 190 |

| 786-O | Renal Cancer | 2130 |

| U87 | Glioblastoma | 1570 |

Data sourced from Selleck Chemicals.[3]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and this compound Inhibition

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound's efficacy.

Experimental Protocols

In Vitro mTOR Kinase Assay (LanthaScreen™)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against mTOR. Specific concentrations of kinase and substrate should be optimized.

Materials:

-

mTOR kinase (recombinant)

-

LanthaScreen™ Tb-anti-pS6K (T389) antibody

-

Fluorescein-labeled S6K substrate

-

Kinase buffer

-

ATP

-

This compound (serial dilutions)

-

384-well assay plate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare Kinase Reaction Mix: In a microfuge tube, prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the S6K substrate is typically in the low nanomolar range.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X inhibitor solution.

-

Add Inhibitor to Plate: Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control.

-

Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate solution to each well.

-

Add ATP: Add 5 µL of a 4X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for mTOR.

-

Incubate: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Add Detection Mix: Add 20 µL of a 2X detection mix containing the Tb-anti-pS6K antibody and EDTA to stop the reaction.

-

Incubate for Detection: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.

Western Blotting for mTOR Pathway Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (S473), rabbit anti-total Akt, rabbit anti-phospho-S6K (T389), rabbit anti-total S6K)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): To detect total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein.

Cell Viability (MTS) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTS-based assay.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound (serial dilutions)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

-

This compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

Add MTS Reagent: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent cell viability. Plot the percent viability against the this compound concentration to calculate the GI50 value.[2]

References

Torkinib's Selectivity Profile Against PI3K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Torkinib (PP242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-kinase (PI3K) family and the broader protein kinome, making it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile

This compound's inhibitory activity has been quantified against a range of kinases, demonstrating its potent and selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms and other selected kinases.

Table 1: this compound IC50 Values against PI3K Family Kinases

| Kinase | IC50 |

| mTOR | 8 nM[1][2][3] |

| mTORC1 | 30 nM[1][3] |

| mTORC2 | 58 nM[1][3] |

| p110α | 1.96 µM[2], 2 µM[1][3] |

| p110β | 2.2 µM[1][2][3] |

| p110γ | 1.27 µM[2], 1.3 µM[1][3] |

| p110δ | 100 nM[1], 102 nM[2] |

| DNA-PK | 408 nM[2], 410 nM[1][3] |

Table 2: this compound IC50 Values against Other Selected Kinases

| Kinase | IC50 |

| Ret | >90% inhibition at 800 nM[1] |

| PKCα | 49 nM[2], >75% inhibition at 800 nM[1] |

| PKCβII | >75% inhibition at 800 nM[1] |

| JAK2 (V617F) | >75% inhibition at 800 nM[1] |

| Hck | 1.2 µM[1][3] |

| Scr | 1.4 µM[1][3] |

| VEGFR2 | 1.5 µM[1][3] |

| Abl | 3.6 µM[1][3] |

| EphB4 | 3.4 µM[1][3] |

| EGFR | 4.4 µM[1][3] |

As the data indicates, this compound is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2][3] It demonstrates significant selectivity for mTOR over the class I PI3K isoforms p110α, p110β, and p110γ, with IC50 values in the micromolar range.[1][2][3] Notably, this compound shows higher potency against p110δ and DNA-PK compared to other PI3K isoforms.[1][2] When screened against a large panel of 219 protein kinases, this compound displayed remarkable selectivity, inhibiting only a few kinases, such as Ret, PKCα, PKCβII, and JAK2V617F, by more than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2. This compound is a dual inhibitor of both mTORC1 and mTORC2.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and validated kinase assays. The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:

Detailed Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate buffer, typically containing DMSO.

-

Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in the assay buffer.

-

Assay Assembly: In a microplate, the this compound dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer are added.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[4][7]

-

Signal Detection: The time-resolved FRET (TR-FRET) signal is read on a plate reader capable of measuring fluorescence at the donor emission wavelength (615 nm) and the acceptor emission wavelength (665 nm).[7]

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

HotSpot™ Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).[2][10] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Workflow:

Detailed Methodology:

-

Reaction Setup: The kinase reaction is assembled in a microplate or tubes containing buffer, the kinase, a specific substrate, and varying concentrations of this compound.[2]

-

Initiation: The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[8]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.[10]

-

Termination: The reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated substrate.[10]

-

Washing: The filter paper is washed extensively to remove unincorporated radiolabeled ATP.[10]

-

Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a phosphorimager or scintillation counter.[3][10]

-

Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

Torkinib ATP-competitive mTOR inhibitor

An In-depth Technical Guide to Torkinib (PP242): An ATP-Competitive mTOR Inhibitor

Executive Summary

This compound, also known as PP242, is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] As a member of the this compound class of molecules, it distinguishes itself from earlier allosteric inhibitors like rapamycin by directly targeting the kinase domain's ATP-binding site.[6][7] This mechanism allows this compound to inhibit both major mTOR-containing complexes, mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][6][8] This guide provides a detailed overview of this compound's chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Chemical Properties

This compound is a pyrazolopyrimidine compound with demonstrated anti-cancer properties.[9]

| Property | Value |

| Chemical Name | 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol[9][10] |

| Synonyms | PP242, PP-242[9] |

| Molecular Formula | C₁₆H₁₆N₆O[3][9] |

| Molecular Weight | 308.34 g/mol [3][9] |

| CAS Number | 1092351-67-1[2][3] |

Mechanism of Action

This compound functions as a direct inhibitor of mTOR's kinase activity by competing with ATP for binding to the catalytic site within the kinase domain.[2][6] This mode of action is fundamentally different from rapamycin, which acts allosterically and only partially inhibits mTORC1 signaling while being largely ineffective against mTORC2.[6][7]

By inhibiting both complexes, this compound provides a more complete shutdown of mTOR signaling:

-

mTORC1 Inhibition : this compound blocks the mTORC1-mediated phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][11] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[1]

-

mTORC2 Inhibition : this compound prevents mTORC2 from phosphorylating Akt at the Serine 473 residue.[1][5] This phosphorylation is a key step for full Akt activation, a kinase central to promoting cell survival and inhibiting apoptosis.[12]

The dual inhibition of mTORC1 and mTORC2 makes this compound a powerful tool for investigating mTOR signaling and a lead compound for developing cancer therapeutics.[6][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. The Ups and Downs of TORKinibs in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of Torkinib on Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (also known as PP242) is a potent and selective ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase.[1] It belongs to a class of compounds known as TORKinibs, which are distinguished from earlier mTOR inhibitors like rapamycin by their ability to directly inhibit the kinase activity of mTOR, affecting both of its functional complexes: mTORC1 and mTORC2.[1] This dual inhibition has profound implications for the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2][3] This guide provides an in-depth analysis of the specific effects of this compound on the phosphorylation of Akt, a pivotal node in this pathway, supported by quantitative data and detailed experimental methodologies.

The PI3K/Akt/mTOR Signaling Pathway: A Brief Overview

The PI3K/Akt/mTOR pathway is a tightly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through a dual phosphorylation event.[4] The phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Akt at Threonine 308 (Thr308) within the activation loop.[5] For full activation, a second phosphorylation at Serine 473 (Ser473) in the hydrophobic motif is required, a step primarily mediated by mTORC2.[4][6]

Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1.[7] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8] A critical feature of this pathway is the existence of negative feedback loops; for instance, S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), dampening the initial signal from growth factor receptors.[8]

This compound's Mechanism of Action and its Direct Effect on Akt Phosphorylation

This compound exerts its effects by binding to the ATP-binding site within the kinase domain of mTOR, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[1] The inhibition of mTORC2 is of paramount importance when considering Akt phosphorylation.

Direct Inhibition of Akt Ser473 Phosphorylation

As mTORC2 is the primary kinase responsible for phosphorylating Akt at Ser473, this compound treatment leads to a potent and sustained inhibition of this phosphorylation event.[9][10] This direct consequence of mTORC2 inhibition prevents the full activation of Akt. Studies have consistently demonstrated that this compound and other TORKinibs effectively block S473 phosphorylation across various cell lines.[9]

The Biphasic and Context-Dependent Effect on Akt Thr308 Phosphorylation

The effect of this compound on the phosphorylation of Akt at Thr308 is more complex due to the interplay of signaling feedback loops.[10]

-

Initial Inhibition: Full Akt activity and the stability of Thr308 phosphorylation are enhanced by the phosphorylation at Ser473.[10] Consequently, the immediate inhibition of mTORC2 and the resulting dephosphorylation of Ser473 can lead to a rapid, though often transient, decrease in Thr308 phosphorylation.[10][11]

-

Feedback-Mediated Re-activation: this compound's inhibition of mTORC1 blocks the downstream signaling through S6K. This relieves the negative feedback loop on IRS-1 and other receptor tyrosine kinases (RTKs).[8][10] The disinhibition of upstream signaling can lead to a hyperactivation of PI3K, an increase in PIP3 levels, and consequently, a rebound in PDK1-mediated phosphorylation of Akt at Thr308.[10] This can result in a biphasic response where an initial inhibition of Thr308 phosphorylation is followed by a recovery or even an increase to a new steady state.[10][11]

This complex response means that while this compound effectively shuts down mTORC1 and mTORC2 signaling, it can lead to the accumulation of an activated form of Akt that is phosphorylated at Thr308 but not Ser473.[11] This highlights the adaptive capabilities of cancer cells and suggests that combination therapies may be required for a more complete and sustained inhibition of the pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (PP242) on mTOR signaling and Akt phosphorylation.

| Table 1: In Vitro Kinase Inhibitory Activity of this compound (PP242) | |

| Kinase Target | IC50 (nM) |

| mTOR | 8 |

| PI3Kα | > 10,000 |

| PI3Kβ | > 10,000 |

| PI3Kγ | 1,500 |

| PI3Kδ | > 10,000 |

| Akt1 | > 10,000 |

| PDK1 | > 10,000 |

| Data represents a compilation from publicly available sources. Actual values may vary based on assay conditions. |

| Table 2: Cellular Effects of this compound (PP242) on Akt Phosphorylation | |||

| Cell Line | Concentration (nM) | Effect on p-Akt (Ser473) | Effect on p-Akt (Thr308) |

| HUVEC | 25-200 | Dose-dependent decrease | No significant effect observed[12] |

| BT-474 | 100-1000 (with AZD8055, a similar this compound) | Sustained inhibition | Biphasic: Initial decrease (1 hr), followed by recovery/re-phosphorylation (4-24 hrs)[10] |

| MDA-MB-468 | 100-1000 (with AZD8055) | Sustained inhibition | Biphasic: Initial decrease, followed by recovery[10] |

| MCF-7 | 100-1000 (with AZD8055) | Sustained inhibition | Biphasic: Initial decrease, followed by recovery[10] |

| The effects on Thr308 can be transient and highly dependent on the cellular context and duration of treatment. |

Experimental Protocols

Western Blotting for Assessment of Akt Phosphorylation

This protocol provides a standard workflow for analyzing the phosphorylation status of Akt in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7, BT-474) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for the desired time points (e.g., 1 hour, 4 hours, 24 hours).

-

If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before harvesting to induce pathway activation.

2. Cell Lysis:

-

Aspirate media and wash cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt (as a loading control)

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

5. Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phosphorylated Akt signals to the total Akt signal to account for any variations in protein loading.

Visualizations

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

References

- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]

- 7. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abstract A165: mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Torkinib: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (also known as PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a member of the this compound class of inhibitors, it targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2. This dual inhibitory action distinguishes this compound from rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the modulation of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (PP242)

| Target | IC50 (nM) |

| mTOR | 8[1][2][3][4] |

| mTORC1 | 30[2][3] |

| mTORC2 | 58[2][3] |

| PI3Kδ | >100[1] |

| PI3Kα | >800[1] |

| PI3Kβ | >800[1] |

| PI3Kγ | >800[1] |

| DNA-PK | 408[1] |

| PKCα | 49[1] |

Table 2: Anti-proliferative Activity of this compound (PP242) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| p190-transformed murine BM | Leukemia | 12[1] |

| SUP-B15 | Leukemia | 90[1] |

| K562 | Leukemia | 85[1] |

| PC-3 | Prostate Cancer | 190[1] |

| SKOV3 | Ovarian Cancer | 490[1] |

| 786-O | Renal Cancer | 2130[1] |

| U87 | Glioblastoma | 1570[1] |

Downstream Signaling Pathways

This compound's inhibition of mTORC1 and mTORC2 leads to the disruption of key signaling cascades that are often dysregulated in cancer and other diseases.

mTORC1 Downstream Signaling

mTORC1 is a central regulator of cell growth and proliferation. Its activity is dependent on nutrient availability, growth factors, and cellular energy status. This compound's inhibition of mTORC1 leads to the dephosphorylation of its two major downstream effectors: p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).

-

Inhibition of the p70S6K Pathway: The dephosphorylation of p70S6K by this compound treatment prevents the subsequent phosphorylation of its substrate, the 40S ribosomal protein S6. This leads to a reduction in the translation of a specific subset of mRNAs that possess a 5' terminal oligopyrimidine tract (5' TOP), which encode for ribosomal proteins and elongation factors. The overall effect is a decrease in protein synthesis and a G1 cell cycle arrest.

-

Activation of 4EBP1: In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its association with eIF4G and the formation of the eIF4F complex. This complex is crucial for the initiation of cap-dependent translation. By inhibiting mTORC1, this compound promotes the formation of the 4EBP1-eIF4E inhibitory complex, leading to a global reduction in protein synthesis.

This compound's Inhibition of the mTORC1 Signaling Pathway.

mTORC2 Downstream Signaling

mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization. Unlike mTORC1, mTORC2 is generally considered to be rapamycin-insensitive. This compound, however, directly inhibits mTORC2 kinase activity. The most well-characterized downstream substrate of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Inhibition of Akt Phosphorylation: mTORC2 is responsible for phosphorylating Akt at serine 473 (S473), which is a prerequisite for its full activation. By inhibiting mTORC2, this compound prevents this phosphorylation event. The subsequent lack of fully active Akt leads to the inhibition of its downstream pro-survival and growth-promoting functions. This includes the regulation of apoptosis through the phosphorylation of Bad and the regulation of cell cycle progression through the phosphorylation of p27.

This compound's Inhibition of the mTORC2 Signaling Pathway.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

-

Recombinant mTOR (FRAP1)

-

This compound (PP242)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20

-

ATP (10 μM final concentration)

-

[γ-32P]ATP

-

Substrate: Recombinant, inactive p70S6K or 4EBP1

-

Phosphocellulose paper

-

Wash Buffer: 1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant mTOR enzyme, the substrate, and the desired concentration of this compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

-

Wash the phosphocellulose paper strips extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (PP242)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the this compound concentration.

Clinical Development Status

As of late 2025, there is no publicly available information from major clinical trial registries indicating that this compound (PP242) has entered human clinical trials. It remains a valuable tool for preclinical research to investigate the roles of mTORC1 and mTORC2 in various diseases.

Conclusion

This compound is a powerful research tool and a prototypical ATP-competitive mTOR kinase inhibitor. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of the mTOR signaling network compared to rapamycin and its analogs. The detailed understanding of its downstream signaling effects, as outlined in this guide, is crucial for researchers and drug development professionals exploring the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology and other disease areas. The provided experimental protocols offer a starting point for the in vitro and cell-based characterization of this compound and similar molecules.

References

Torkinib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a highly attractive target in oncology. This compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the kinase domain of mTOR directly, thereby inhibiting both of its functional complexes, mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a frequently hyperactivated cascade in human cancers. This guide provides an in-depth technical overview of this compound's molecular targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's primary target is the mTOR kinase. However, like many kinase inhibitors, it exhibits activity against a range of other kinases, particularly at higher concentrations. Understanding this target profile is crucial for elucidating its mechanism of action and anticipating potential off-target effects.

Primary Targets: mTORC1 and mTORC2

The mTOR protein is the catalytic subunit of two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and are regulated by different upstream signals.

-

mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is sensitive to nutrient and growth factor inputs and is a key regulator of protein synthesis, lipid synthesis, and autophagy. Key components of mTORC1 include mTOR, Raptor, and mLST8.

-

mTORC2 (mechanistic Target of Rapamycin Complex 2): This complex is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization. Key components of mTORC2 include mTOR, Rictor, mSIN1, and mLST8.

This compound's inhibition of both mTORC1 and mTORC2 leads to the dephosphorylation of their respective downstream targets. Inhibition of mTORC1 results in reduced phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a global reduction in protein synthesis.[3] Inhibition of mTORC2 primarily prevents the phosphorylation of Akt at serine 473, which is required for its full activation.[3]

Off-Target Kinase Inhibition

While highly selective for mTOR, this compound has been shown to inhibit other kinases at higher concentrations. A kinome-wide screen revealed that at a concentration 100-fold above its IC50 for mTOR, this compound significantly inhibits only a few other kinases, including Ret, PKCα, PKCβII, and JAK2 (V617F).[1] Its activity against members of the PI3K family is notably weaker than its potent inhibition of mTOR.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary and secondary targets.

Table 1: this compound Inhibitory Concentrations (IC50) against Primary Targets

| Target | IC50 (nM) |

| mTOR | 8[1][2][4] |

| mTORC1 | 30[1][2] |

| mTORC2 | 58[1][2] |

Table 2: this compound Inhibitory Concentrations (IC50) against Off-Target Kinases

| Kinase | IC50 (µM) |

| p110δ | 0.1[1] |

| PDGFR | 0.41[1] |

| DNA-PK | 0.41[1] |

| Hck | 1.2[1] |

| p110γ | 1.3[1] |

| Src | 1.4[1] |

| VEGFR2 | 1.5[1] |

| p110α | 2.0[1] |

| p110β | 2.2[1] |

| Abl | 3.6[1] |

| EphB4 | 3.4[1] |

| EGFR | 4.4[1] |

| Src (T338I) | 5.1[1] |

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade and highlights the points of inhibition by this compound. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates PDK1 and Akt. Akt, in turn, can activate mTORC1 through the phosphorylation and inhibition of the TSC complex. mTORC1 then promotes protein synthesis by phosphorylating S6K1 and 4E-BP1. mTORC2, also activated by growth factor signaling, directly phosphorylates and activates Akt, creating a positive feedback loop. This compound's dual inhibition of mTORC1 and mTORC2 effectively shuts down these key growth and survival signals.

Caption: The PI3K/Akt/mTOR signaling pathway with this compound's inhibitory action.

Experimental Workflow for Investigating this compound's Targets

The following diagram outlines a typical experimental workflow for characterizing the molecular targets and cellular effects of this compound. The process begins with in vitro kinase assays to determine direct inhibitory activity, followed by cell-based assays to assess the impact on signaling pathways and cell viability. Finally, in vivo xenograft models are used to evaluate anti-tumor efficacy.

Caption: A general experimental workflow for this compound target validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the targets and effects of this compound.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant mTOR.

Materials:

-

Recombinant mTOR enzyme

-

This compound (PP242)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)

-

ATP (with γ-³²P-ATP for radiometric detection)

-

Substrate: Recombinant, inactive 4E-BP1/PHAS-I

-

Nitrocellulose membrane

-

Wash buffer (1 M NaCl, 1% phosphoric acid)

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant mTOR enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP) and the 4E-BP1 substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto a nitrocellulose membrane.

-

Wash the membrane extensively with wash buffer to remove unincorporated γ-³²P-ATP.

-

Allow the membrane to air dry.

-

Quantify the amount of radioactive phosphate incorporated into the 4E-BP1 substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for mTOR Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, U87)

-

This compound (PP242)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

This compound (PP242)

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound in fresh media. Include wells with media only (blank) and cells with DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the media and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the this compound concentration.

Immunoprecipitation of mTORC1 and mTORC2

This technique is used to isolate mTORC1 and mTORC2 complexes from cell lysates to study their composition and the effect of this compound on their integrity.

Materials:

-

Cancer cell lines

-

This compound (PP242)

-

Cell lysis buffer for immunoprecipitation (non-denaturing, e.g., CHAPS-based buffer)

-

Antibodies specific to mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) components, or anti-mTOR antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Treat cells with this compound or DMSO as described for Western blotting.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Raptor or anti-Rictor) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against other components of the respective mTOR complex (e.g., blot for mTOR and mLST8 in a Raptor IP) to confirm the co-immunoprecipitation and assess the effect of this compound on complex formation.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection

-

This compound (PP242) formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects of this compound in vivo.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-proliferative effects in a variety of cancer cell lines. Its ability to block both major mTOR signaling complexes provides a more complete inhibition of the PI3K/Akt/mTOR pathway compared to first-generation mTOR inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the identification of predictive biomarkers for its clinical application. A thorough understanding of its target profile and cellular effects is essential for the rational design of combination therapies and the successful translation of this promising agent into the clinic.

References

Torkinib: A Technical Guide for the Study of Autophagy Induction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use of Torkinib (also known as PP242), a potent and selective mTOR inhibitor, as a tool for inducing and studying autophagy in a research setting. It covers the mechanism of action, quantitative data, key experimental protocols, and data visualization.

Introduction to Autophagy and mTOR Signaling

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles. This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2]

One of the master regulators of autophagy is the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that forms two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins, such as the ULK1 complex.[5][6] Consequently, inhibition of mTOR is a widely used strategy to induce and study autophagy.

This compound (PP242) is an ATP-competitive inhibitor of the mTOR kinase domain.[7] Unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more complete shutdown of mTOR signaling and a robust method for inducing autophagy.[7][8][9]

This compound: Mechanism of Action and Quantitative Data

This compound acts by competing with ATP for binding to the catalytic site of mTOR, thereby preventing the phosphorylation of its downstream targets.[7] Its dual inhibition of both mTORC1 and mTORC2 makes it a powerful tool for dissecting mTOR-dependent cellular processes.[9]

Quantitative Inhibitory Profile

The inhibitory concentrations (IC50) of this compound highlight its potency and selectivity for mTOR over other related kinases.

| Target | IC50 Value | Reference(s) |

| mTOR | 8 nM | [9][10] |

| mTORC1 | 30 nM | [9] |

| mTORC2 | 58 nM | [9] |

| PI3Kδ (p110δ) | 100 nM | [9] |

| PI3Kγ (p110γ) | 1.3 µM | [9] |

| PI3Kα (p110α) | 2.0 µM | [9] |

| PI3Kβ (p110β) | 2.2 µM | [9] |

Recommended Working Concentrations

The optimal concentration of this compound can vary by cell line and experimental duration. The following table provides a general guideline based on published studies.

| Cell Line / Assay Type | Concentration Range | Incubation Time | Reference(s) |

| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 3 hours | [11] |

| U87vIII Glioblastoma Cells | 0.04 - 2.5 µM | 24 hours | [10] |

| HT-p21 Colon Cancer Cells | 50 - 1250 nM | 24 hours | [10] |

| General Solid Tumor Cell Lines (e.g., SKOV3, PC3) | 0.19 - 2.13 µM (GI50) | 72 hours | [10] |

This compound in the mTOR Signaling Pathway

This compound's inhibition of mTORC1 relieves the suppression of the ULK1 complex (composed of ULK1, ATG13, FIP200, and ATG101), a critical first step in the initiation of autophagy.[5][12] The activated ULK1 complex then phosphorylates downstream components, leading to the formation of the autophagosome.[13]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]

- 3. youtube.com [youtube.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]

- 8. The Ups and Downs of TORKinibs in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Torkinib: A Comprehensive Technical Guide to its Role in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (also known as PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] By targeting the kinase domain of mTOR, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1][2][3] This dual inhibitory action gives this compound a distinct advantage over earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its role in cell proliferation, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to this compound and the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate a wide array of fundamental cellular processes, including protein synthesis, cell growth, and proliferation.[4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

mTOR exists in two distinct multiprotein complexes:

-

mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is a master regulator of cell growth that responds to a variety of environmental cues.[5] It promotes anabolic processes like mRNA translation and lipid synthesis while inhibiting catabolic processes such as autophagy.[5]

-

mTORC2: Comprising mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR, mTORC2 is primarily activated by growth factors and plays a critical role in cell survival and cytoskeletal organization through the activation of Akt and PKCα.[4][5]

This compound's ability to inhibit both complexes allows for a more complete blockade of the mTOR pathway, overcoming some of the limitations observed with rapalogs, which can lead to feedback activation of Akt signaling.[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of mTOR.[1] This direct inhibition prevents the phosphorylation of downstream mTOR substrates, thereby blocking the signaling cascades of both mTORC1 and mTORC2.

The inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of its key substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This results in the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation.

By inhibiting mTORC2, this compound prevents the phosphorylation of Akt at serine 473, a crucial step for its full activation.[2][3] The inhibition of Akt, a central node in cell survival pathways, contributes to the anti-proliferative and pro-apoptotic effects of this compound.

Quantitative Data: this compound's Efficacy in Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| mTOR | 8 |

| mTORC1 | 30 |

| mTORC2 | 58 |

| PKCα | 49 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative Activity of this compound (PP242) in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) |

| SKOV3 | Ovarian Cancer | GI50 | 0.49 |

| PC3 | Prostate Cancer | GI50 | 0.19 |

| 786-O | Kidney Cancer | GI50 | 2.13 |

| U87 | Glioblastoma | GI50 | 1.57 |

| AGS | Gastric Cancer | IC50 | 0.2-0.5 |

| MKN45 | Gastric Cancer | IC50 | 0.2-0.5 |

| KATO3 | Gastric Cancer | IC50 | ~0.05 |

| N87 | Gastric Cancer | IC50 | ~0.05 |

| SW620 | Colon Cancer | IC50 | 8 |

| HCT116 | Colon Cancer | IC50 | 0.09 |

GI50: 50% growth inhibition. IC50: 50% inhibitory concentration. Data sourced from Selleck Chemicals, and ResearchGate.[2][6][7]

Experimental Protocols

Cell Proliferation Assay (Resazurin-Based)

This protocol outlines a common method to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

This compound (PP242)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Resazurin sodium salt solution (e.g., 440 µM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: After the incubation period, add 10 µL of 440 µM resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This protocol describes the detection of key mTOR pathway proteins and their phosphorylation status following this compound treatment.

Materials:

-

This compound (PP242)

-

Cancer cell line of interest

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing this compound's Mechanism and Experimental Workflow

mTOR Signaling Pathway and this compound Inhibition

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for this compound Evaluation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Torkinib (PP242): In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, offering a distinct advantage over rapamycin and its analogs which primarily inhibit mTORC1.[4] This dual inhibitory action allows for a more complete blockade of the PI3K/Akt/mTOR signaling pathway, making this compound a valuable tool for in vitro research in cancer, autophagy, and other cellular processes regulated by mTOR. These application notes provide detailed protocols for in vitro studies using this compound, including kinase assays, cell proliferation assays, and western blotting for pathway analysis.

Data Presentation

Table 1: this compound (PP242) Kinase Inhibitory Activity

| Target | IC50 (nM) | Notes |

| mTOR | 8 | Cell-free assay[1][2][5][6] |

| mTORC1 | 30 | Cell-free assay[1][2] |

| mTORC2 | 58 | Cell-free assay[1][2] |

| PI3Kδ (p110δ) | 100 | Cell-free assay[1][2] |

| DNA-PK | 410 | Cell-free assay[2] |

| PDGFR | 410 | Cell-free assay[2] |

| PI3Kγ (p110γ) | 1300 | Cell-free assay[1][2] |

| PI3Kα (p110α) | 2000 | Cell-free assay[1][2] |

| PI3Kβ (p110β) | 2200 | Cell-free assay[1][2] |

Table 2: this compound (PP242) Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (µM) |

| p190-transformed murine BM | Leukemia | 0.012 |

| SUP-B15 | Leukemia | 0.090 |

| K562 | Leukemia | 0.085 |

| PC3 | Prostate Cancer | 0.19 |

| SKOV3 | Ovarian Cancer | 0.49 |

| U87 | Glioblastoma | 1.57 |

| 786-O | Renal Cancer | 2.13 |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on mTOR kinase activity in a cell-free system.

Materials:

-

Recombinant mTOR enzyme

-

This compound (PP242)

-

Assay Buffer (50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20)

-

ATP (10 µM)

-

γ-³²P-ATP

-

Substrate: Recombinant 4E-BP1/PHAS-I (2 mg/mL)

-

Nitrocellulose membrane

-

Wash Buffer (1 M NaCl, 1% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 50 µM to 0.001 µM) in DMSO.

-

In a microcentrifuge tube, combine the recombinant mTOR enzyme with the assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the enzyme mix and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP, γ-³²P-ATP, and the 4E-BP1 substrate.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by spotting the mixture onto a nitrocellulose membrane.

-